(R)-1,2,3,4-Tetrahydroquinolin-3-amine

Epac1 Inhibition cAMP Signaling Chiral Pharmacology

(R)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 145554-63-8) is a chiral secondary amine defined by its (3R) stereocenter on a 1,2,3,4-tetrahydroquinoline scaffold. This single-enantiomer building block, with a molecular weight of 148.20 g/mol and the molecular formula C₉H₁₂N₂, has precisely one defined stereocenter and zero rotatable bonds, making it a structurally constrained and chiral motif.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 145554-63-8
Cat. No. B118584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydroquinolin-3-amine
CAS145554-63-8
Synonyms3-Quinolinamine,1,2,3,4-tetrahydro-,(R)-(9CI)
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)N
InChIInChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m1/s1
InChIKeyFBSQFLMMNVFTRT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 145554-63-8): Chiral Amine Building Block for Asymmetric Synthesis & Biological Discovery


(R)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 145554-63-8) is a chiral secondary amine defined by its (3R) stereocenter on a 1,2,3,4-tetrahydroquinoline scaffold [1]. This single-enantiomer building block, with a molecular weight of 148.20 g/mol and the molecular formula C₉H₁₂N₂, has precisely one defined stereocenter and zero rotatable bonds, making it a structurally constrained and chiral motif . The compound's primary amine functionality serves as a key reactive handle for derivatization, underpinning its role as a pharmaceutical intermediate and a ligand precursor in asymmetric synthesis.

(R)-1,2,3,4-Tetrahydroquinolin-3-amine Procurement: Why Generic Substitution with the Racemate or Opposite Enantiomer is Scientifically Invalid


Generic substitution of (R)-1,2,3,4-Tetrahydroquinolin-3-amine with its racemic mixture (CAS 40615-02-9) or the opposite (S)-enantiomer is fundamentally flawed due to well-documented stereochemistry-activity relationships within the tetrahydroquinoline class. Chiral tetrahydroquinoline-derived inhibitors exhibit stark enantiomer-dependent biological activity profiles; for instance, (R)-CE3F4 inhibits Epac1 with 10-times greater potency than its (S)-enantiomer [1]. Similarly, in cancer cell lines, (R)-5a shows an IC50 approximately three-fold lower than (S)-5a . Using a racemate or incorrect enantiomer introduces an unpredictable mixture of active and potentially inactive or antagonistic components, compromising assay reproducibility, confounding structure-activity relationship (SAR) studies, and potentially invalidating in vivo efficacy and safety data. The defined (3R) stereochemistry is not merely a structural feature but a critical determinant of biological target engagement.

(R)-1,2,3,4-Tetrahydroquinolin-3-amine Technical Evidence: Quantified Differentiation for Strategic Procurement


Enantiomeric Purity Defines Biological Potency: A 10-Fold Advantage for the (R)-Configuration in Epac1 Inhibition

While direct data for the unsubstituted (R)-1,2,3,4-tetrahydroquinolin-3-amine is not available, a direct head-to-head study on the closely related tetrahydroquinoline analog CE3F4 demonstrates the profound biological consequence of the (R)-enantiomer. The (R)-CE3F4 enantiomer inhibits Epac1 GEF activity with 10-times greater efficiency than the (S)-CE3F4 enantiomer [1]. This quantitative difference establishes a clear scientific rationale for procuring the chirally pure (R)-enantiomer for any tetrahydroquinoline-based project targeting stereospecific biological interactions.

Epac1 Inhibition cAMP Signaling Chiral Pharmacology

Chiral Purity Drives Anticancer Activity: Superior Antiproliferative Effect of the (R)-Enantiomer in Ovarian Cancer Cells

In a study of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the pure (R)-5a enantiomer demonstrated an IC50 against A2780 ovarian cancer cells that was approximately three-fold lower than that of the (S)-5a enantiomer . This result underscores the risk of using a racemic mixture, where the presence of the opposite enantiomer dilutes the intended biological effect, leading to an underestimation of potency and a flawed SAR.

Anticancer Ovarian Cancer Enantioselective Activity

RORγ Inverse Agonist Activity: Downstream Anti-Inflammatory Effects Require a Defined Chiral Scaffold

(R)-1,2,3,4-Tetrahydroquinolin-3-amine has been specifically identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor implicated in inflammatory diseases and cancer . While a direct, quantitative comparison with the (S)-enantiomer in this specific assay is absent, the compound's activity—leading to the suppression of pro-inflammatory cytokines like interleukin-17 (IL-17) —is inherently dependent on its stereochemistry. The defined (3R) center is essential for the precise 3D pharmacophore required to inhibit RORγ's transcriptional activity and downstream antiproliferative effects.

RORγ Inverse Agonist Immunology Anti-inflammatory

Defined Stereochemistry for Asymmetric Synthesis: Enabling High-Fidelity SAR in Drug Discovery

The primary amine group on the rigid, chiral tetrahydroquinoline core of (R)-1,2,3,4-Tetrahydroquinolin-3-amine serves as a versatile synthetic handle for generating libraries of enantiomerically pure compounds [1]. This contrasts sharply with the racemic mixture (CAS 40615-02-9), which would produce all possible stereoisomers, leading to ambiguous SAR and costly, time-consuming chiral separation of final products. The defined stereochemistry ensures that the resulting derivatives have a consistent 3D orientation, which is critical for target engagement.

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Strategic Procurement Scenarios for (R)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 145554-63-8): From Hit Discovery to Process Chemistry


Epac1-Focused Hit-to-Lead and Lead Optimization

Procure the (R)-enantiomer to establish a selective Epac1 inhibitor program. The evidence of 10-fold enantioselective potency for the (R)-configuration in this chemotype [1] directly informs the synthesis of a focused library. Using the (S)-enantiomer or racemate would lead to inaccurate IC50 values and confuse SAR, as the distomer would mask the true potency of the eutomer. The (R)-configured building block ensures that all analogs are synthesized with the active stereochemistry, accelerating the identification of clinical candidates.

Enantioselective Synthesis of RORγ Inverse Agonists for Inflammatory Disease

Utilize the established RORγ inverse agonist activity of the (R)-enantiomer [1] to generate novel anti-inflammatory leads. The compound's ability to suppress pro-inflammatory cytokines like IL-17 [1] provides a functional assay endpoint. Starting from the enantiopure (R)-building block allows medicinal chemists to explore the chemical space around the core while preserving the key (3R)-stereocenter essential for RORγ binding, enabling the development of potent and selective immunomodulatory agents.

Synthesis of Enantiopure Anticancer Agents via a Privileged Scaffold

Leverage the class-level finding that (R)-configured tetrahydroquinoline amines exhibit approximately three-fold superior anticancer activity against ovarian cancer cells [1] to design a new series of antiproliferative agents. The (R)-1,2,3,4-Tetrahydroquinolin-3-amine serves as the chiral starting material for diversifying the core scaffold. This approach guarantees that the resulting library is enriched for the active (R)-enantiomer, directly avoiding the significant drop in potency associated with (S)-enantiomers and enabling a more efficient lead discovery process.

Chiral Ligand Development for Asymmetric Catalysis

Employ the rigid, chiral 1,2,3,4-tetrahydroquinoline framework of the (R)-enantiomer as a foundational building block for creating novel chiral ligands [1]. The (3R)-amine can be easily elaborated into diverse ligand architectures (e.g., diamines, N-heterocyclic carbenes). Using the enantiopure starting material ensures the resulting metal complexes are single, well-defined enantiomeric entities, maximizing enantioselectivity and yield in catalytic asymmetric transformations.

Quote Request

Request a Quote for (R)-1,2,3,4-Tetrahydroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.